molecular formula C9H15N3 B13645045 6-Isobutylpyridine-2,3-diamine

6-Isobutylpyridine-2,3-diamine

Cat. No.: B13645045
M. Wt: 165.24 g/mol
InChI Key: NPZJGTWCZMOAQB-UHFFFAOYSA-N
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Description

6-Isobutylpyridine-2,3-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with isobutyl and diamine groups at the 6th and 2nd, 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of pyridine derivatives followed by reduction to introduce the diamine groups . Another approach includes the chlorination of pyridine derivatives followed by amination reactions .

Industrial Production Methods

Industrial production methods for 6-Isobutylpyridine-2,3-diamine often involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isobutylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diamine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isobutylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and diamine groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

6-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12)

InChI Key

NPZJGTWCZMOAQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)N)N

Origin of Product

United States

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